2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Overview
Description
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a chemical compound with the molecular formula C10H15N3O6S It is known for its unique structure, which includes a pyridine ring, an ethanesulfonamide group, and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions to form the intermediate 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide. This intermediate is then reacted with oxalic acid to yield the final oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide
- **Pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate
- **Bis(2,4-dichloro-5-sulfamoylbenzoate)(2-aminomethylpyridine)aquazinc(II) monohydrate
Uniqueness
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is unique due to its oxalate moiety, which can enhance its solubility and stability. This feature makes it more suitable for certain applications compared to similar compounds. Additionally, its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISDLNHTZFECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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